3-(3-Chlorophenyl)propan-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
3-(3-Chlorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of propanol, featuring a chlorophenyl group attached to the propanol chain. 4-Methylbenzenesulfonic acid , also known as p-toluenesulfonic acid, is an aromatic sulfonic acid with the molecular formula C7H8O3S. It is widely used as a catalyst in organic synthesis due to its strong acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-(3-Chlorophenyl)propan-1-ol: can be synthesized through the reduction of 3-(3-chlorophenyl)propanoic acid using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.
4-Methylbenzenesulfonic acid: is typically produced by sulfonation of toluene with sulfuric acid or oleum.
Industrial Production Methods:
3-(3-Chlorophenyl)propan-1-ol: is produced on an industrial scale by the catalytic hydrogenation of 3-(3-chlorophenyl)propanoic acid.
4-Methylbenzenesulfonic acid: is manufactured by the sulfonation of toluene using sulfur trioxide in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Chlorophenyl)propan-1-ol can be oxidized to 3-(3-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to 3-(3-chlorophenyl)propan-1-amine using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group in 3-(3-Chlorophenyl)propan-1-ol can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propan-1-amine.
Substitution: 3-(3-Chlorophenyl)propyl chloride.
Scientific Research Applications
Chemistry:
3-(3-Chlorophenyl)propan-1-ol: is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
4-Methylbenzenesulfonic acid: is widely used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.
Biology:
3-(3-Chlorophenyl)propan-1-ol: is used in the study of enzyme inhibition and receptor binding.
4-Methylbenzenesulfonic acid: is used in the preparation of sulfonamide drugs.
Medicine:
3-(3-Chlorophenyl)propan-1-ol: is investigated for its potential therapeutic effects in treating certain neurological disorders.
4-Methylbenzenesulfonic acid: is used in the formulation of various pharmaceutical products.
Industry:
3-(3-Chlorophenyl)propan-1-ol: is used in the production of specialty chemicals and polymers.
4-Methylbenzenesulfonic acid: is used as a catalyst in the production of detergents and surfactants.
Mechanism of Action
3-(3-Chlorophenyl)propan-1-ol:
Molecular Targets: It interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those involved in neurotransmission and signal transduction.
4-Methylbenzenesulfonic acid:
Comparison with Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom at the para position.
3-(2-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom at the ortho position.
4-Methylbenzenesulfonamide: Similar to 4-methylbenzenesulfonic acid but with an amide group instead of a hydroxyl group.
Uniqueness:
3-(3-Chlorophenyl)propan-1-ol: The meta position of the chlorine atom provides unique reactivity and interaction with biological targets.
4-Methylbenzenesulfonic acid: Its strong acidic nature and ability to act as a catalyst in various organic reactions make it highly valuable in industrial applications.
Properties
CAS No. |
61220-44-8 |
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Molecular Formula |
C16H19ClO4S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11ClO.C7H8O3S/c10-9-5-1-3-8(7-9)4-2-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5,7,11H,2,4,6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
JOBKAVAQRPFEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)Cl)CCCO |
Origin of Product |
United States |
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